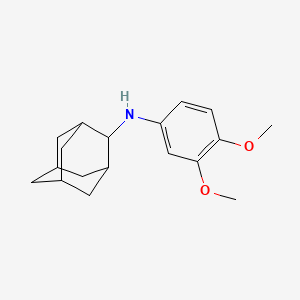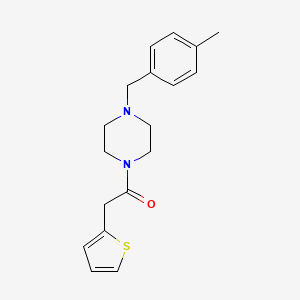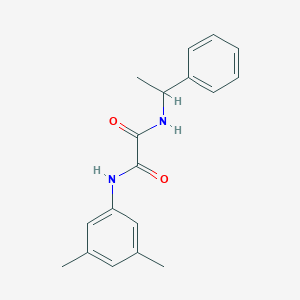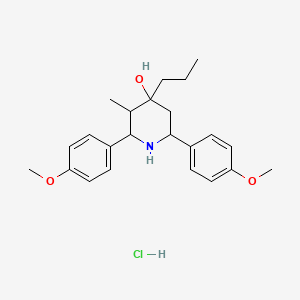
2-adamantyl(3,4-dimethoxyphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl(3,4-dimethoxyphenyl)amine, also known as 2-ADA, is a chemical compound that belongs to the amphetamine class of drugs. It has been used in scientific research to study its effects on the central nervous system and its potential therapeutic applications.
科学研究应用
2-adamantyl(3,4-dimethoxyphenyl)amine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-adamantyl(3,4-dimethoxyphenyl)amine has also been studied for its potential use as an antidepressant and as a treatment for drug addiction.
作用机制
The exact mechanism of action of 2-adamantyl(3,4-dimethoxyphenyl)amine is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. It also has affinity for serotonin receptors and may increase the levels of serotonin in the brain.
Biochemical and Physiological Effects:
2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. It also has anti-inflammatory properties and has been shown to reduce the levels of pro-inflammatory cytokines in the brain. In animal studies, 2-adamantyl(3,4-dimethoxyphenyl)amine has been shown to improve cognitive function and reduce depressive-like behavior.
实验室实验的优点和局限性
One of the advantages of using 2-adamantyl(3,4-dimethoxyphenyl)amine in lab experiments is its high potency and selectivity for dopamine and norepinephrine transporters. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research.
未来方向
There are several potential future directions for research on 2-adamantyl(3,4-dimethoxyphenyl)amine. It could be studied further for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It could also be studied for its potential use as an antidepressant and as a treatment for drug addiction. Additionally, further research could be done to improve the solubility and stability of the compound, as well as to investigate its potential side effects and toxicity.
Conclusion:
In conclusion, 2-adamantyl(3,4-dimethoxyphenyl)amine is a chemical compound that has been used in scientific research to investigate its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of neurodegenerative diseases, depression, and drug addiction. While it has several advantages for lab experiments, its potential for abuse and lack of FDA approval for human use can limit its use in clinical research. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-adamantyl(3,4-dimethoxyphenyl)amine.
合成方法
The synthesis of 2-adamantyl(3,4-dimethoxyphenyl)amine involves the reaction of 3,4-dimethoxyphenylacetone with adamantane-2-amine in the presence of a reducing agent. The resulting product is purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-20-16-4-3-15(10-17(16)21-2)19-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18-19H,5-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYATBKXPGOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2C3CC4CC(C3)CC2C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5467449 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanamide](/img/structure/B4962465.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4962470.png)
![4-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B4962489.png)


![methyl 6-methyl-2-[(2-methyl-3-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4962504.png)
![1-(diphenylacetyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4962509.png)
![methyl N-{[1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B4962513.png)

![(3S*,4S*)-4-[4-(cyclopentylmethyl)-1-piperazinyl]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4962521.png)
![1-(4-bromophenyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B4962525.png)

![5-(dimethylamino)-2-[2-(1H-pyrrol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B4962556.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4962562.png)